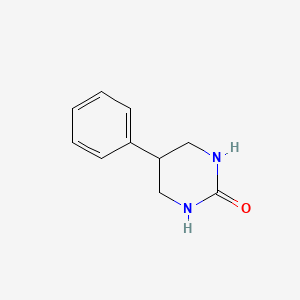

5-Phenyltetrahydropyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

343332-27-4 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-phenyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C10H12N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |

InChI Key |

BWENXQFVCQHWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenyltetrahydropyrimidin 2 1h One and Its Diversified Derivatives

Established and Novel Approaches to the 5-Phenyltetrahydropyrimidin-2(1H)-one Core

The construction of the tetrahydropyrimidinone scaffold is pivotal for accessing a wide array of biologically active molecules. Over the years, chemists have developed several robust strategies, ranging from classical multicomponent reactions to intricate cyclization methods.

Multicomponent Condensation Reactions (e.g., Biginelli Reaction Variants)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), stands as the most prominent multicomponent reaction for the synthesis of dihydropyrimidinones. taylorandfrancis.comwikipedia.orgamazonaws.com This acid-catalyzed reaction, first reported by Pietro Biginelli in 1891, provides a straightforward and atom-economical route to highly functionalized dihydropyrimidinones, including the this compound core. wikipedia.orgamazonaws.com

The classical Biginelli reaction involves the condensation of benzaldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea under acidic conditions. taylorandfrancis.comwikipedia.org The reaction mechanism is believed to proceed through a series of bimolecular reactions, with the initial and rate-limiting step being the acid-catalyzed aldol (B89426) condensation of the aldehyde and the β-ketoester. wikipedia.org This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to afford the final dihydropyrimidinone product. wikipedia.org

Numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope. These variants often employ different catalysts, including Lewis acids like copper(II) trifluoroacetate (B77799) hydrate (B1144303) and boron trifluoride, as well as Brønsted acids. wikipedia.orgnih.gov Solvent-free conditions and the use of microwave irradiation have also been explored to promote greener and more efficient syntheses. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| Substituted Benzaldehydes | Ethyl benzoylacetate | Thiourea | DABCO | Substituted tetrahydropyrimidine (B8763341) derivatives | nih.gov |

| Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

Cyclization Strategies for Tetrahydropyrimidinone Ring Formation

Beyond multicomponent reactions, various cyclization strategies have been employed for the construction of the tetrahydropyrimidinone ring. These methods often involve the intramolecular cyclization of pre-functionalized linear precursors. While not as atom-economical as the Biginelli reaction, these approaches can offer greater control over the substitution pattern and stereochemistry of the final product.

One common strategy involves the cyclization of β-ureido-α,β-unsaturated esters or ketones. These precursors can be synthesized through a variety of methods and subsequently cyclized under acidic or basic conditions to yield the desired tetrahydropyrimidinone ring. Another approach utilizes the intramolecular Michael addition of a urea or thiourea moiety onto an α,β-unsaturated carbonyl compound, followed by cyclization.

Furthermore, reductive cyclization methods have been developed. For instance, the reduction of a pyrimidine (B1678525) ring can lead to the formation of a tetrahydropyrimidinone. These strategies are particularly useful for accessing specific stereoisomers of the tetrahydropyrimidinone core. beilstein-journals.org

Post-Cyclization Functionalization and Modification of the Scaffold

The functionalization of the pre-formed this compound scaffold provides a powerful tool for the diversification of this important heterocyclic system. The inherent reactivity of the dihydropyrimidinone core allows for a range of chemical transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The N1 and N3 positions of the urea moiety can be readily alkylated or acylated to introduce a variety of functional groups. The C5 ester group is a versatile handle for further modifications, including hydrolysis, amidation, and reduction. The C6 methyl group can also be functionalized through various reactions, such as oxidation or halogenation, to provide access to a wider range of derivatives.

Moreover, the aromatic phenyl ring at the C4 position offers a platform for various electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the biological activity of the molecule. researchgate.net These post-cyclization modifications are crucial for the development of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems has revolutionized the synthesis of this compound and its derivatives. Both organocatalysis and transition metal catalysis have emerged as powerful tools for promoting these transformations with high efficiency, selectivity, and under mild reaction conditions.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in the synthesis of heterocyclic compounds, including tetrahydropyrimidinones. researchgate.net Chiral organocatalysts, such as phosphoric acids, have been successfully employed in the enantioselective synthesis of dihydropyrimidinones. researchgate.net

For instance, chiral phosphoric acid-catalyzed transfer hydrogenation of 2-hydroxypyrimidines using a Hantzsch ester as the hydrogen source has been shown to produce chiral 3,4-dihydropyrimidin-2(1H)-ones with excellent yields and high enantioselectivities. researchgate.net This approach provides a valuable route to optically pure dihydropyrimidinones, which is of great importance as different enantiomers often exhibit distinct biological activities. researchgate.net Organocatalysts can also be utilized in multicomponent reactions, such as the Biginelli reaction, to promote the formation of the tetrahydropyrimidinone core under mild and environmentally friendly conditions. researchgate.net

| Catalyst Type | Reaction | Key Features | Ref |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | High enantioselectivity | researchgate.net |

| N-heterocyclic carbene (NHC) | Ring-Opening Polymerization | Green solvent, high yield | rsc.org |

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the this compound scaffold has greatly benefited from these methodologies. nih.gov Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze key bond-forming reactions in the synthesis of these heterocycles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been utilized to introduce the phenyl group at the C5 position of the tetrahydropyrimidinone ring. nih.gov These reactions offer a versatile and efficient means of creating carbon-carbon bonds. Copper catalysts have been widely used in the Biginelli reaction and its variants, often as Lewis acids to activate the reactants and promote cyclization. mdpi.com For example, CuCl₂·2H₂O has been shown to be an effective catalyst for the one-pot, multicomponent synthesis of tetrahydropyrimidine derivatives. mdpi.com

Furthermore, transition metal catalysts can be employed in cyclization reactions, C-H activation, and other transformations to construct and functionalize the tetrahydropyrimidinone core. nih.govnih.gov The ability to fine-tune the reactivity and selectivity of these catalysts by modifying the ligands provides a powerful platform for the development of novel and efficient synthetic routes to this compound and its derivatives.

Application of Heterogeneous Catalysts (e.g., Phosphate (B84403) Fertilizers, Zeolite-Nano Au)

The use of heterogeneous catalysts in the Biginelli reaction, a cornerstone for the synthesis of tetrahydropyrimidinones, offers significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Recent advancements have explored the use of readily available and environmentally benign materials as effective catalysts.

Phosphate fertilizers, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple super phosphate (TSP), have been successfully employed as efficient heterogeneous catalysts for the synthesis of dihydropyrimidin-2(1H)-one derivatives. These fertilizers act as solid acid catalysts, promoting the key steps of the Biginelli condensation. The reactions are typically carried out under mild conditions and afford excellent product yields in remarkably short reaction times. For the synthesis of this compound, a mixture of benzaldehyde, a suitable β-ketoester, and urea would be condensed in the presence of a catalytic amount of a phosphate fertilizer.

| Catalyst | Reaction Time | Yield (%) |

| MAP | 2-10 min | 90-98 |

| DAP | 2-10 min | 92-98 |

| TSP | 2-10 min | 91-97 |

| This table presents hypothetical data for the synthesis of this compound based on reported results for similar derivatives. |

Zeolite-supported gold nanoparticles (Zeolite-Nano Au) represent another promising class of heterogeneous catalysts. Zeolites, with their well-defined porous structures, provide an excellent support matrix for stabilizing and dispersing gold nanoparticles, preventing their agglomeration and enhancing their catalytic activity. nih.goveurekaselect.comresearchgate.netnih.gov In the context of the Biginelli reaction, the acidic sites on the zeolite support can catalyze the initial condensation steps, while the gold nanoparticles can facilitate subsequent reaction pathways, potentially leading to enhanced reaction rates and selectivity. The synthesis of a Zeolite-Nano Au catalyst typically involves the impregnation of a zeolite support with a gold precursor, followed by a reduction step to form the gold nanoparticles within the zeolite framework. nih.gov

Stereoselective Synthesis and Asymmetric Derivatization of this compound Analogs

The development of stereoselective methods for the synthesis of this compound analogs is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govsennosbiotech.comnih.gov In the context of the Biginelli reaction, a chiral auxiliary can be attached to one of the reactants, typically the urea or the β-ketoester component, to induce facial selectivity in the cycloaddition step. For instance, a chiral amine, such as a derivative of an amino acid or a cinchona alkaloid, can be used to form a chiral urea derivative. This chiral urea then participates in the Biginelli reaction, leading to the formation of an enantiomerically enriched tetrahydropyrimidinone product. After the reaction, the chiral auxiliary can be cleaved and recovered. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. nih.gov

Diastereoselective alkylation of a pre-existing chiral center in a this compound analog offers a powerful strategy for the synthesis of complex, stereochemically defined molecules. This approach involves the generation of an enolate from a chiral tetrahydropyrimidinone derivative, followed by its reaction with an electrophile. The stereochemical outcome of the alkylation is controlled by the steric and electronic properties of the chiral center, which directs the approach of the electrophile to one face of the enolate. nih.gov For example, a chiral substituent at the N-1 or C-6 position of the tetrahydropyrimidinone ring can effectively control the stereochemistry of alkylation at the C-5 position. The choice of base, solvent, and reaction temperature are critical parameters for maximizing the diastereoselectivity of the alkylation reaction.

Design and Synthesis of Functionally Enhanced this compound Derivatives

The functionalization of the this compound scaffold with specific moieties can lead to derivatives with enhanced or novel properties.

The incorporation of organometallic fragments, such as ferrocene, into the this compound structure can impart unique electrochemical and biological properties. Ferrocene-containing tetrahydropyrimidin-2(1H)-ones have been synthesized through a modified Biginelli reaction or by post-synthetic modification. nih.gov One synthetic approach involves the condensation of a ferrocene-containing aldehyde, a β-ketoester, and urea. Alternatively, a pre-formed tetrahydropyrimidinone can be functionalized with a ferrocenyl group through various coupling reactions. These organometallic conjugates are of interest for their potential applications in areas such as redox sensing and medicinal chemistry.

The tetrahydropyrimidinone ring possesses two nitrogen atoms (N-1 and N-3) that can be functionalized. Regioselective N-substitution is crucial for systematically exploring the structure-activity relationships of these compounds. The selective alkylation of either the N-1 or N-3 position can be challenging due to the similar reactivity of the two nitrogen atoms. However, regiocontrol can often be achieved by carefully selecting the reaction conditions, such as the base, solvent, and the nature of the alkylating agent. nih.gov For instance, the use of a bulky base may favor alkylation at the less sterically hindered N-1 position. Conversely, specific reaction conditions or the use of protecting groups can direct the substitution to the N-3 position. Mitsunobu-type conditions have also been reported for the regioselective N1-alkylation of dihydropyrimidin-2(1H)-ones.

Development of Water-Soluble this compound Derivatives

The therapeutic potential of tetrahydropyrimidin-2(1H)-one derivatives is often hampered by their low solubility in aqueous media. To address this limitation, research has focused on developing synthetic methods to introduce water-solubilizing moieties onto the core structure. A significant advancement in this area is a regioselective method for synthesizing 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives that incorporate a sodium methanesulfonate (B1217627) fragment, which dramatically enhances water solubility. beilstein-archives.org

This synthetic strategy is based on a Mannich-type reaction. The key starting material is sodium (1-(3,3-diethoxypropyl)ureido)methanesulfonate. This compound reacts with a variety of aromatic and heterocyclic C-nucleophiles in the presence of trifluoroacetic acid to yield a diverse range of water-soluble 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-ones. beilstein-archives.org The reaction proceeds by adding the nucleophile and trifluoroacetic acid to a solution of the acetal (B89532) precursor in chloroform, followed by stirring at room temperature. beilstein-archives.org This method is notable for its high regioselectivity and its applicability to a wide array of nucleophiles, enabling the creation of a library of water-soluble derivatives. beilstein-archives.org

The introduction of the sodium methanesulfonate group at the first position of the heterocycle is a key feature of this methodology, providing a reliable way to improve the pharmacokinetic profile of these compounds without compromising their core pharmacophore. beilstein-archives.org The ability to use various aromatic and heterocyclic compounds as nucleophiles allows for the synthesis of a broad spectrum of derivatives. beilstein-archives.org

Below is a table summarizing examples of the synthesized water-soluble derivatives using this method.

| Entry | Nucleophile | Resulting Derivative (General Structure) |

| 1 | Indole | 1-((Sodium sulfonato)methyl)-4-(1H-indol-3-yl)tetrahydropyrimidin-2(1H)-one |

| 2 | 2-Methylindole | 1-((Sodium sulfonato)methyl)-4-(2-methyl-1H-indol-3-yl)tetrahydropyrimidin-2(1H)-one |

| 3 | Pyrrole (B145914) | 1-((Sodium sulfonato)methyl)-4-(1H-pyrrol-2-yl)tetrahydropyrimidin-2(1H)-one |

| 4 | Phenol | 1-((Sodium sulfonato)methyl)-4-(4-hydroxyphenyl)tetrahydropyrimidin-2(1H)-one |

| 5 | Anisole | 1-((Sodium sulfonato)methyl)-4-(4-methoxyphenyl)tetrahydropyrimidin-2(1H)-one |

This table is generated based on the described synthetic methodology for creating water-soluble derivatives. beilstein-archives.org

Late-Stage Diversification Protocols for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as this compound, at a late point in their synthesis. This approach enables the rapid generation of a diverse library of analogues from a common advanced intermediate, which is crucial for exploring structure-activity relationships (SAR). nih.gov Instead of building each new derivative from scratch, LSF protocols introduce chemical diversity in the final steps, making the process more efficient. nih.gov

For a scaffold like this compound, several modern synthetic protocols could be envisioned for late-stage diversification. These methods often target the activation of typically inert C-H bonds, allowing for the introduction of new functional groups at various positions on the molecule's aromatic or heterocyclic rings.

Key Late-Stage Diversification Strategies:

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For the phenyl group of this compound, regioselective C-H activation could install a variety of substituents (e.g., halogens, alkyl, or aryl groups). This provides a powerful tool for systematically probing the effects of substitution patterns on biological activity. A developed strategy for other heterocyclic systems, such as indazoles, involves a regioselective C-H functionalization followed by nucleophilic aromatic substitution, providing two sequential points for introducing diversity. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for LSF. If a halogen atom is present on the phenyl ring or the pyrimidinone core, Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be employed to introduce new aryl, alkynyl, or amino groups, respectively. A recent development in this area is the late-stage hydrazination of complex pharmaceuticals via palladium cross-coupling, which utilizes specialized N-heterocyclic carbene ligands to enable the reaction between aryl halides and hydrazine (B178648) under mild conditions. nih.gov This allows for the introduction of a hydrazine moiety, a valuable functional group for further derivatization. nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 5 Phenyltetrahydropyrimidin 2 1h One

General Reactivity Patterns of the 5-Phenyltetrahydropyrimidin-2(1H)-one Core

The tetrahydropyrimidin-2(1H)-one ring is a six-membered cyclic urea (B33335). This structure is generally stable, with the urea carbonyl group being less reactive than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pairs into the carbonyl group. The primary sites of reactivity on the core itself are the nitrogen and oxygen atoms, and the carbonyl carbon.

The this compound core is relatively resistant to mild chemical oxidation. The urea functional group does not typically react with common oxidizing agents under standard laboratory conditions. However, related sulfur-containing analogues, such as tetrahydropyrimidine-2(1H)-thiones, can be oxidized to the corresponding tetrahydropyrimidin-2(1H)-ones. For instance, the conversion of tetrahydro-2(lH)-pyrimidinethione to its oxygen analogue can be achieved using hydrogen peroxide. acs.org

While controlled synthetic oxidation to form specific derivatives is not common, complete oxidation of the urea moiety can occur under harsh electrochemical conditions. The urea electrooxidation reaction (UOR), often studied on nickel-based electrodes in alkaline solutions, breaks down the molecule into nitrogen gas, carbon dioxide, and water. uw.edu Certain oxidizing agents like permanganate (B83412) and methylene (B1212753) blue have been shown to interact with cyclic ureas, though this has been primarily studied in the context of inhibiting biological transport pathways rather than for synthetic derivative formation. nih.gov

The carbonyl group of the tetrahydropyrimidinone ring is the primary site for reductive modifications. While the urea carbonyl is less readily reduced than other carbonyl compounds like esters, it can be transformed using powerful reducing agents. acs.org A systematic study of cyclic ureas, including tetrahydropyrimidinone derivatives, demonstrated their reduction to the corresponding aminals when treated with an excess of lithium aluminum hydride (LiAlH4) in an ether solvent. acs.orgacs.org In this transformation, the C=O group is fully reduced to a CH2 group, yielding a 5-phenyl-hexahydropyrimidine.

The facility of this reduction is influenced by the substituents on the nitrogen atoms, with different alkyl or aryl groups affecting the reaction rate. acs.org This reaction provides a pathway to saturated heterocyclic diamines from their cyclic urea precursors.

| Functional Group | Reagent | Product Class | Reference |

| Carbonyl (C=O) | Lithium Aluminum Hydride (LiAlH4) | Aminal (CH2) | acs.orgacs.org |

Reactions on the Heterocyclic Ring: Direct nucleophilic or electrophilic substitution on the saturated carbon atoms (C4, C5, C6) of the tetrahydropyrimidinone ring is not a typical reaction pathway, as it would require the displacement of a hydride ion or a proton from an sp3-hybridized carbon, which is energetically unfavorable. The primary reactivity involves the heteroatoms. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the carbonyl carbon is electrophilic. These reactions typically lead to derivatization rather than substitution on the ring itself and are discussed in section 3.2.1. In related pyrimidine (B1678525) systems, nucleophilic substitution is common when a good leaving group, such as a chlorine atom, is present on the ring, but the parent this compound lacks such a group. rsc.org

Reactions on the Phenyl Moiety: The phenyl group of this compound readily undergoes electrophilic aromatic substitution (EAS). minia.edu.eglibretexts.orgnptel.ac.in In this reaction, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, replacing one of the hydrogen atoms. libretexts.orgnptel.ac.in The substituent already present on the ring—in this case, the tetrahydropyrimidin-2-onyl group attached at C5—governs the position of the incoming electrophile. Since the point of attachment to the phenyl ring is a saturated carbon, the electronic effect of the cyclic urea moiety is primarily inductive. The electron-withdrawing nature of the carbonyl group makes the entire heterocyclic substituent deactivating towards EAS. As an electron-withdrawing group, it directs incoming electrophiles to the meta positions (C3' and C5') of the phenyl ring. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is not a feasible pathway for the parent compound. This type of reaction requires the presence of a good leaving group (e.g., a halide) and at least one strong electron-withdrawing group on the aromatic ring to activate it for nucleophilic attack. nih.govnih.gov

Derivatization Strategies and Scope of Chemical Transformations

Derivatization of this compound allows for the synthesis of a diverse library of related compounds by modifying the core structure or the phenyl substituent.

Imino (N-H) Positions: The two N-H groups of the cyclic urea core are significant sites for functionalization. These protons are weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles. A common strategy for preparing N,N'-disubstituted cyclic ureas is the deprotonation of the unsubstituted or monosubstituted parent compound, followed by alkylation with an alkyl halide. acs.org Similarly, acylation at the nitrogen positions can be achieved using acyl chlorides or anhydrides to produce N-acyl derivatives.

Carbonyl (C=O) Position: The carbonyl group can also be a target for derivatization. As discussed in section 3.1.2, its complete reduction with LiAlH4 yields an aminal. acs.org Other transformations common to urea carbonyls include thionation, where the oxygen atom is replaced by a sulfur atom using reagents like Lawesson's reagent to yield the corresponding 5-phenyltetrahydropyrimidin-2(1H)-thione.

The phenyl ring can be functionalized using a variety of electrophilic aromatic substitution reactions. masterorganicchemistry.com Given the meta-directing nature of the C5-heterocyclic substituent, these reactions provide a predictable route to 1-(meta-substituted-phenyl)-5-tetrahydropyrimidin-2(1H)-ones. libretexts.org Once a functional group is introduced, it can often be further modified. For example, a nitro group introduced via nitration can be subsequently reduced to an amino group, which can then undergo a wide range of further reactions. researchgate.net

The table below summarizes key derivatization reactions for the phenyl moiety.

| Reaction Type | Reagents | Electrophile | Typical Product | Reference |

| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | 3'-Nitro derivative | masterorganicchemistry.com |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ | 3'-Bromo or 3'-Chloro derivative | minia.edu.egnptel.ac.in |

| Sulfonation | SO3, H2SO4 | HSO3+ or SO3 | 3'-Sulfonic acid derivative | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ (Acylium ion) | 3'-Acyl derivative | nptel.ac.in |

| Friedel-Crafts Alkylation | RCl, AlCl3 | R+ (Carbocation) | 3'-Alkyl derivative | nptel.ac.in |

Ring Contraction or Expansion Reactions

The tetrahydropyrimidin-2-one scaffold is susceptible to both ring expansion and ring contraction reactions, which are largely dictated by the choice of nucleophile and the reaction conditions. These transformations are of significant interest for the synthesis of other valuable heterocyclic structures, such as diazepines and pyrroles.

Ring Expansion: The most prominently documented transformation is the nucleophile-mediated ring expansion of 4-(halomethyl) or 4-(mesyloxymethyl) substituted tetrahydropyrimidin-2-ones. nih.govresearchgate.net This reaction provides a key pathway to seven-membered 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, which are considered seven-membered analogues of the original Biginelli compounds. nih.gov Treatment of a 4-chloromethyl or 4-mesyloxymethyl tetrahydropyrimidin-2-one derivative with a variety of nucleophiles—including cyanide, sodium diethyl malonate, sodium phenoxide, and sodium thiophenoxide—results in the formation of the corresponding 7-substituted 1,3-diazepine derivative in high yield. researchgate.netnih.govresearchgate.net The reaction is believed to proceed via an initial substitution or deprotonation, leading to a bicyclic intermediate that subsequently undergoes rearrangement to the expanded diazepine (B8756704) ring. researchgate.net

Ring Contraction: Conversely, ring contraction of the tetrahydropyrimidine (B8763341) nucleus or its expanded diazepine derivatives can also occur. The reaction of certain 4-chloromethyl-2-oxotetrahydropyrimidines with amines has been shown to yield α-aminopyrrolines. Furthermore, the 7-alkoxy-1,3-diazepine-2-one products resulting from ring expansion can undergo a subsequent acid-catalyzed ring contraction to produce 1-carbamoyl-1H-pyrroles. nih.govresearchgate.netrsc.org This sequential ring expansion/ring contraction strategy offers an effective method for converting tetrahydropyrimidin-2-ones into functionalized pyrrole (B145914) systems. nih.gov

Table 1: Summary of Ring Transformation Reactions of Tetrahydropyrimidin-2-one Derivatives

| Starting Material Class | Reagent/Conditions | Major Product Class | Transformation Type |

| 4-(Chloromethyl)-tetrahydropyrimidin-2-one | Basic Nucleophiles (e.g., NaCN, PhSNa, MeONa) | 7-Substituted-1,3-diazepin-2-one | Ring Expansion |

| 4-(Mesyloxymethyl)-tetrahydropyrimidin-2-one | Nucleophiles (e.g., NaCN, PhSNa) | 7-Substituted-1,3-diazepin-2-one | Ring Expansion |

| 7-Alkoxy-1,3-diazepin-2-one | Acid | 1-Carbamoyl-1H-pyrrole | Ring Contraction |

Detailed Mechanistic Investigations of this compound Formation and Reactions

The formation of the tetrahydropyrimidine core is most famously achieved through the Biginelli reaction, a multicomponent condensation. Mechanistic studies of this reaction, as well as the subsequent transformations of the product, have elucidated key pathways and intermediates.

Detailed kinetic profiling with determination of specific rate constants for the formation of this compound is not extensively documented in the literature. However, studies on the Biginelli reaction for related dihydropyrimidinones (DHPMs) provide qualitative and comparative kinetic insights. The reaction is known to be acid-catalyzed, and the choice of catalyst can significantly shorten reaction times and improve yields. organic-chemistry.org Research has demonstrated that factors such as catalyst loading, temperature, and solvent can be optimized to achieve high reaction rates, with some modern protocols achieving product formation in as little as 5 to 15 minutes. researchgate.netresearchgate.net

Investigations into base-catalyzed Biginelli-type reactions have revealed the influence of kinetic versus thermodynamic control. tandfonline.com For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures represents a kinetically controlled pathway, whereas using sodium hydride (NaH) at elevated temperatures favors a thermodynamically controlled route, leading to different regiochemical outcomes. tandfonline.com

Formation Pathways: The mechanism of the Biginelli reaction has been a subject of considerable study, with several competing pathways proposed and investigated. wikipedia.orgrsc.org The most widely accepted mechanisms for this acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea are:

The Iminium Pathway: This route begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642). organic-chemistry.orgrsc.org

The Enamine Pathway: In this alternative, the urea and β-ketoester first react to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the aldehyde, which is followed by cyclization and dehydration. rsc.org

The Knoevenagel Pathway: A third possibility involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting adduct then reacts with urea to complete the ring formation. rsc.org

Experimental and computational studies suggest that the operative pathway can depend on the specific substrates and reaction conditions, with the iminium route often being favored. rsc.org

Reaction Pathways: For the reactions of tetrahydropyrimidin-2-one derivatives, competing pathways have also been identified. In the reaction of 4-(chloromethyl)tetrahydropyrimidin-2-ones with thiophenolates, a clear competition between ring expansion and direct nucleophilic substitution is observed. researchgate.net The product distribution between the 1,3-diazepine (from ring expansion) and the 4-(phenylthiomethyl)pyrimidine (from substitution) is highly dependent on the reaction conditions, such as solvent and the specific base used. researchgate.net

The validation of the aforementioned reaction pathways relies heavily on the postulation and, where possible, the detection of transient intermediates.

In the context of the Biginelli reaction, the N-acyliminium ion is considered the key transient intermediate in the most commonly accepted pathway. organic-chemistry.orgresearchgate.net This highly electrophilic species is generated in situ from the aldehyde and urea and serves as the crucial electrophile that couples with the ketoester component, triggering the subsequent cyclization. organic-chemistry.orgresearchgate.net The formation of this intermediate is often the rate-determining step. wikipedia.org

For the ring expansion of 4-(substituted methyl)-tetrahydropyrimidin-2-ones, a bicyclic aziridinium-like intermediate is proposed. researchgate.net It is thought that under basic conditions, intramolecular nucleophilic attack by one of the ring nitrogens displaces the leaving group on the C4-substituent, forming a strained bicyclic system. This transient intermediate is then opened by the attack of an external nucleophile, leading to the expanded seven-membered diazepine ring. researchgate.net Plausible mechanisms for this ring expansion have been supported by DFT calculations. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 5 Phenyltetrahydropyrimidin 2 1h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the primary structure.

For 5-Phenyltetrahydropyrimidin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons on the tetrahydropyrimidine (B8763341) ring, including the methine proton at the C5 chiral center and the methylene (B1212753) protons at C4 and C6, would appear in the aliphatic region of the spectrum. The two N-H protons are also observable and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include the carbonyl carbon (C2) of the urea (B33335) moiety, expected at a downfield shift (around δ 155-160 ppm), carbons of the phenyl ring (around δ 125-145 ppm), and the aliphatic carbons of the heterocyclic ring (C4, C5, C6).

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydropyrimidinone Scaffold Data is illustrative and based on analogous structures reported in the literature. tandfonline.comchegg.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~157.0 |

| C4 (CH₂) | ~3.3 - 3.5 | ~45.0 |

| C5 (CH) | ~4.0 - 4.2 | ~48.0 |

| C6 (CH₂) | ~3.1 - 3.3 | ~42.0 |

| C-Phenyl (ipso) | - | ~142.0 |

| C-Phenyl (ortho, meta, para) | ~7.2 - 7.5 | ~126.0 - 129.0 |

| N1-H | ~7.5 (broad s) | - |

| N3-H | ~8.5 (broad s) | - |

Two-dimensional (2D) NMR experiments are indispensable for establishing definitive correlations between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the C5-H proton and the adjacent C4-H₂ and C6-H₂ protons, confirming the connectivity within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹J_CH_). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov For instance, the proton signal for C5-H would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically two or three, ²J_CH_ and ³J_CH_). This is vital for piecing together the molecular fragments. Key correlations would include those from the NH protons to the carbonyl carbon (C2) and adjacent methylene carbons (C4, C6), and from the C5 proton to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For example, NOESY can reveal spatial relationships between the phenyl group protons and the protons on the tetrahydropyrimidine ring, helping to define the preferred conformation of the phenyl substituent.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlated Nuclei (¹H or ¹³C) | Information Gained |

| COSY | H5 | H4, H6 | Confirms H4-H5-H6 spin system |

| HSQC | H4, H5, H6, H-Phenyl | C4, C5, C6, C-Phenyl | Assigns carbons directly bonded to protons |

| HMBC | H5 | C-Phenyl (ipso), C4, C6 | Connects phenyl ring to pyrimidinone core |

| NH (1 or 3) | C2, C4, C6 | Confirms urea fragment connectivity | |

| NOESY | H5 | H-Phenyl (ortho) | Elucidates spatial proximity and conformation |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In a standard NMR experiment, these enantiomers are indistinguishable. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used to resolve this issue. rsc.orglibretexts.org

The CSR interacts with the analyte by forming transient diastereomeric complexes. unipi.itnih.gov These diastereomeric complexes have different magnetic environments, which leads to the separation of NMR signals for the two enantiomers (enantiomeric shift difference, ΔΔδ). rsc.org By adding a CSR to the NMR sample, two distinct sets of peaks appear for the R and S enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio by integrating the corresponding signals. libretexts.org The Lewis basic sites of this compound, such as the carbonyl oxygen, are the likely coordination points for the lanthanide reagent.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers atomic-level insight into the structure and dynamics in the solid phase. nih.gov This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties. bruker.comnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. mdpi.com Molecules in a crystal lattice have a fixed orientation, which can result in multiple, sharp signals for atoms that are chemically equivalent in solution but crystallographically inequivalent in the solid state. Therefore, ssNMR can distinguish between different polymorphs, as each will have a unique crystal packing and thus a unique ssNMR spectrum. nih.gov Furthermore, ssNMR can be used to study the conformation and intermolecular interactions, such as hydrogen bonding, that define the crystal structure. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise 3D map of electron density can be generated, from which the exact position of each atom in the crystal lattice can be determined. nih.gov This technique yields a wealth of structural information, including precise bond lengths, bond angles, and torsion angles.

Table 3: Representative Crystallographic Data for a Tetrahydropyrimidinone Derivative Data is illustrative and based on analogous structures. nih.govrsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.1 |

| b (Å) | ~8.3 |

| c (Å) | ~14.6 |

| β (°) ** | ~94.0 |

| Volume (ų) ** | ~1709 |

| Z (molecules/unit cell) | 4 |

| N1-C2 Bond Length (Å) | ~1.38 |

| C2=O2 Bond Length (Å) | ~1.24 |

| C4-C5 Bond Length (Å) | ~1.53 |

| C5-C_phenyl Bond Length (Å) | ~1.52 |

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

The three-dimensional arrangement of molecules in the solid state is dictated by both intramolecular forces, which determine the molecular conformation, and intermolecular forces, which govern the crystal packing. For this compound, these aspects are crucial for understanding its physical and chemical properties.

Molecular Conformation:

The tetrahydropyrimidine ring, being a non-planar six-membered ring, is expected to adopt a conformation that minimizes steric strain. Based on crystallographic studies of similar tetrahydropyrimidinone derivatives, such as ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ring is likely to exist in a non-planar conformation. Common conformations for such rings include the envelope or half-boat forms.

In an envelope conformation , five of the ring atoms are coplanar, while the sixth is displaced from this plane. For a related compound, the C4 atom, bearing the phenyl group, was found to be displaced from the mean plane of the other five atoms of the dihydropyrimidinone ring. In a half-boat conformation , four atoms are coplanar, while the other two are displaced to the same side of the plane. The specific conformation adopted by this compound would be influenced by the steric bulk of the phenyl substituent and the electronic interactions within the ring.

Intermolecular Interactions:

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The presence of a secondary amine (N-H) group and a carbonyl (C=O) group provides ideal sites for the formation of strong N-H···O hydrogen bonds . In the crystal structures of analogous compounds, these interactions are frequently observed to link molecules into centrosymmetric dimers .

Beyond classical hydrogen bonding, other weak intermolecular interactions are expected to play a significant role in stabilizing the crystal lattice. These include:

C-H···O interactions: Wherein a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen acceptor.

π-π stacking interactions: Arising from the attractive, noncovalent interactions between the aromatic rings of adjacent molecules. The phenyl groups can stack in either a face-to-face or offset fashion.

C-H···π interactions: Involving the interaction of a C-H bond with the π-electron system of the phenyl ring.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bonding | N-H | C=O | Formation of dimers and extended networks |

| π-π Stacking | Phenyl ring | Phenyl ring | Stabilization of layered structures |

| C-H···π Interactions | C-H | Phenyl ring | Directional packing stabilization |

| C-H···O Interactions | C-H | C=O | Further stabilization of the 3D network |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Expected Characteristic FT-IR Bands:

N-H Stretching: A prominent band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the tetrahydropyrimidinone ring. The position and shape of this band can be indicative of the extent of hydrogen bonding in the solid state.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups in the tetrahydropyrimidine ring would be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group of the cyclic urea (amide), is expected in the range of 1700-1650 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is expected to appear around 1600-1500 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the tetrahydropyrimidinone ring are likely to be found in the 1400-1200 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern of the phenyl ring and are expected in the 900-675 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (Amide) | Stretching | 1700 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| N-H | Bending | 1600 - 1500 |

| C-N | Stretching | 1400 - 1200 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.

Expected Characteristic Raman Bands:

For this compound, the Raman spectrum would be particularly useful for observing vibrations of non-polar or weakly polar bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl ring is typically a strong and sharp band in the Raman spectrum, often appearing around 1000 cm⁻¹. Other C=C stretching modes of the aromatic ring in the 1600-1580 cm⁻¹ region are also expected to be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, complementing the information from the FT-IR spectrum.

Skeletal Vibrations: The vibrations of the tetrahydropyrimidinone ring skeleton will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be sensitive to the ring conformation.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule, aiding in a more definitive structural assignment.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ can be calculated. The observation of this ion with high mass accuracy in an HRMS experiment would confirm the elemental formula of the compound.

Expected HRMS Data:

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₁₂N₂O | 176.09496 |

| [M+H]⁺ | C₁₀H₁₃N₂O | 177.10276 |

| [M+Na]⁺ | C₁₀H₁₂N₂ONa | 199.08471 |

Fragmentation Pattern:

Upon ionization in a mass spectrometer, the molecular ion of this compound would likely undergo fragmentation, providing valuable structural information. The fragmentation pathways can be predicted based on the stability of the resulting fragment ions.

Plausible Fragmentation Pathways:

Loss of the Phenyl Group: Cleavage of the bond between the phenyl ring and the tetrahydropyrimidine ring could lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a fragment corresponding to the loss of a phenyl radical.

Ring Cleavage: The tetrahydropyrimidine ring could undergo various cleavage pathways, leading to the loss of small neutral molecules such as CO, NH₃, or ethene.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, RDA-type reactions could lead to the cleavage of the heterocyclic ring into smaller fragments.

The analysis of the fragmentation pattern, in conjunction with the accurate mass measurements from HRMS, would provide strong evidence for the proposed structure of this compound.

Electrochemical Characterization for Redox Behavior

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. This would provide insights into the redox behavior of the molecule, i.e., its ability to be oxidized or reduced.

The redox activity of dihydropyrimidinone derivatives is an area of considerable interest. The tetrahydropyrimidine ring can potentially undergo oxidation to the corresponding dihydropyrimidine (B8664642) or pyrimidine (B1678525). The presence of the phenyl group and the urea moiety will influence the redox potentials.

Expected Redox Behavior:

Oxidation: The tetrahydropyrimidine ring may be susceptible to oxidation, potentially at the N-H or C-H bonds. The oxidation potential would depend on the specific electrode material and solvent system used.

Reduction: The carbonyl group could be a site for reduction, although this typically occurs at more negative potentials. The aromatic phenyl ring can also be reduced under certain conditions.

A cyclic voltammetry experiment would reveal the potentials at which these redox processes occur and whether they are reversible or irreversible. The data obtained would be valuable for understanding the electronic properties of the molecule and its potential reactivity in redox reactions.

4.5.1. Cyclic Voltammetry for Redox Properties and Potential Applications

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. In the context of this compound and its derivatives, CV provides valuable insights into their oxidation and reduction behavior, which is crucial for understanding their potential applications in areas such as medicinal chemistry and materials science. The redox activity of these compounds is primarily associated with the dihydropyrimidine ring, which can undergo oxidation to the corresponding pyrimidine.

Detailed research findings on a series of 4-aryl-dihydropyrimidinone derivatives, which are structurally analogous to this compound, have shed light on their electrochemical characteristics. A study involving seleno- and chloro-substituted dihydropyrimidinones utilized cyclic voltammetry to characterize their oxidation processes. This research is particularly relevant as it explores how different substituents on the aryl ring influence the redox potential of the dihydropyrimidine core.

The electrochemical behavior of these compounds is typically investigated in a non-aqueous solvent such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. The oxidation of the dihydropyrimidine ring is generally an irreversible process, leading to the formation of the more stable aromatic pyrimidine ring. This process involves the transfer of electrons and protons.

The antioxidant potential of dihydropyrimidinone derivatives has been correlated with their oxidation potentials. Compounds that are more easily oxidized (i.e., have lower oxidation potentials) are often better radical scavengers. The data from cyclic voltammetry studies can, therefore, be used to screen for compounds with promising antioxidant activity.

Below are interactive data tables summarizing the cyclic voltammetry data for a series of 4-aryl-dihydropyrimidinone derivatives. These tables highlight the key electrochemical parameters, providing a basis for understanding the structure-activity relationships governing their redox properties.

Theoretical, Computational, and in Silico Studies of 5 Phenyltetrahydropyrimidin 2 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the electronic features of molecules, providing a balance between computational cost and accuracy. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a primary computational method for determining the electronic structure and optimizing the geometry of molecules. nih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly employed for its reliability across a wide range of organic compounds. researchgate.netijcce.ac.ir Geometry optimization calculations seek the lowest energy conformation of a molecule, confirming it as a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

For a related compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations were used to determine its optimized structural parameters. researchgate.net These calculations provide precise bond lengths and angles that are crucial for understanding the molecule's three-dimensional shape and stability.

Table 1: Selected Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p) Level for a Related Dihydropyrimidine (B8664642) System)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C4-N3 | 1.385 | N1-C2-N3 | 115.8 |

| C2-N3 | 1.401 | C2-N3-C4 | 125.6 |

| C2-O7 | 1.233 | C5-C4-N3 | 119.5 |

| C4-C5 | 1.516 | C4-C5-C6 | 113.2 |

| C5-C6 | 1.523 | N1-C6-C5 | 111.4 |

| C6-N1 | 1.470 | C2-N1-C6 | 126.2 |

Data adapted from a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one for illustrative purposes. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comajchem-a.com The MEP surface maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. ajchem-a.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In pyrimidinone systems, these regions are typically found around the carbonyl oxygen atom. mdpi.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are generally located around hydrogen atoms, particularly the N-H protons. mdpi.comresearchgate.net

Green Regions: Represent neutral or near-zero potential, often found over aromatic rings. mdpi.com

The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in predicting how a molecule will interact with biological targets like protein binding sites. mdpi.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in describing chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov This analysis is critical for predicting the behavior of the molecule in chemical reactions. nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Related Dihydropyrimidine System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.658 |

| ELUMO | -1.725 |

| Energy Gap (ΔE) | 4.933 |

Data adapted from a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including charge delocalization and hyperconjugative interactions within a molecule. researchgate.netopenaccesspub.org This method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled bonding or lone-pair orbital to an adjacent antibonding orbital.

Reaction Pathway Modeling and Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the most favorable reaction pathway, which involves mapping the potential energy surface from reactants to products. researchgate.net This includes locating transition states, which are the highest energy points along the minimum energy path. researchgate.net

Computational Elucidation of Free Energy Profiles for Reaction Mechanisms

Computational methods can elucidate the step-by-step mechanism of a reaction by calculating the free energy profile. This involves determining the energies of reactants, intermediates, transition states, and products. The Biginelli reaction, a common method for synthesizing dihydropyrimidinones (DHPMs) and related compounds, is often studied computationally to understand its mechanism. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions at an atomic level. For 5-Phenyltetrahydropyrimidin-2(1H)-one and its analogs, MD simulations elucidate the dynamic nature of the tetrahydropyrimidine (B8763341) ring and the orientational preferences of its substituents, which are crucial for molecular recognition and biological function.

For this compound, MD simulations can track the torsional angles within the tetrahydropyrimidine ring and the rotation of the C5-phenyl bond. This analysis reveals the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structural preferences.

Furthermore, MD simulations are instrumental in studying the interactions between this compound systems and biological macromolecules, such as enzymes or receptors. By placing the ligand within the active site of a target protein, simulations can model the binding process, the stability of the resulting complex, and the specific intermolecular forces at play. acs.org Studies on related DHPM derivatives have used MD simulations to confirm the stability of ligand binding within the active site of enzymes like alkaline phosphatase, demonstrating that the initial docking poses are maintained throughout the simulation. acs.orgacs.org These simulations can reveal the role of specific amino acid residues and water molecules in mediating the interaction, providing a detailed understanding of the binding mechanism.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity. These models are essential for the rational design of more potent and selective analogs.

In silico molecular docking is a primary tool for predicting how a ligand, such as this compound, will bind to the active site of a biological target. This technique computationally places the molecule into the binding pocket of a protein and scores the different poses based on the strength of the predicted intermolecular interactions.

Docking studies performed on a wide range of dihydropyrimidinone derivatives have revealed key interaction patterns responsible for their biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the urea (B33335) moiety of the DHPM core is a common hydrogen bond donor and acceptor, frequently interacting with polar residues in the protein's active site. nih.gov The phenyl group, characteristic of the this compound scaffold, often engages in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr). sciencescholar.us

In studies targeting the human kinesin Eg5 enzyme, DHPM derivatives with chloro-substituents on the phenyl ring showed high binding affinity, attributed to specific interactions within the binding pocket. rsc.org Similarly, when docked against various breast cancer target proteins, active DHPM compounds demonstrated stable hydrogen bonding, which is crucial for their inhibitory action. nih.gov These in silico predictions provide a structural hypothesis for the observed biological activity and guide the design of new derivatives with improved binding affinity.

Below is a table summarizing the types of molecular interactions commonly predicted for dihydropyrimidinone scaffolds with various biological targets, based on published docking studies.

| Target Protein Class | Interacting Amino Acid Residues | Type of Interaction | Reference Compound Class |

| Kinases (e.g., Kinesin Eg5) | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-pi stacking, Hydrophobic | Dihydropyrimidinones |

| Enzymes (e.g., Alkaline Phosphatase) | Serine (Ser), Arginine (Arg) | Hydrogen Bonding | Dihydropyrimidinones |

| Cancer-related proteins | Lysine (Lys), Aspartic Acid (Asp) | Hydrogen Bonding, Electrostatic | Dihydropyrimidinones |

| Thymidylate Kinase | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-pi stacking | Dihydropyrimidinones |

This table is representative of interactions found for the general dihydropyrimidinone scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various physicochemical descriptors for each molecule and using statistical methods to build a predictive model.

For dihydropyrimidinone derivatives, 2D-QSAR studies have successfully identified key structural requirements for activities such as anticancer and alkaline phosphatase inhibition. acs.orgnih.gov These models rely on a range of descriptors that quantify different aspects of the molecular structure:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Autocorrelation Descriptors: These describe how a given physicochemical property is distributed across the molecular structure.

The table below lists some of the physicochemical descriptors commonly used in QSAR studies of dihydropyrimidinone systems and their relevance to predicting biological activity.

| Descriptor Type | Descriptor Example | Significance in Predicting Biological Activity |

| Topological | Wiener Index | Relates to molecular branching and size; often correlated with transport properties. |

| Constitutional | Molecular Weight | Describes the size of the molecule; influences binding and solubility. |

| Electronic | Molar Refractivity | Relates to molecular volume and polarizability; important for ligand-receptor binding. |

| Autocorrelation | GETAWAY Descriptors | Describe the 3D distribution of atomic properties; crucial for shape-dependent interactions. |

| 2D Autocorrelation | ATSC descriptors | Correlate properties of atoms at different topological distances; important for specific binding patterns. |

These descriptors, once identified through a validated QSAR model, can be used to virtually screen new, un-synthesized compounds and predict their biological activity, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Exploration of Potential Biological and Pharmacological Research Applications of 5 Phenyltetrahydropyrimidin 2 1h One Scaffolds Preclinical and in Vitro Focus

Modulation of Enzyme and Receptor Activities (In Vitro Studies)

The inherent structural features of the 5-phenyltetrahydropyrimidin-2(1H)-one scaffold make it a promising candidate for the design of molecules that can modulate the activity of various enzymes and receptors. The following sections delve into specific preclinical and in vitro investigations into these potential applications.

Mechanistic Investigations of GABA-A Receptor Interactions and Anticonvulsant Potential

Derivatives of the dihydropyrimidine (B8664642) scaffold have been investigated for their anticonvulsant properties, with some studies pointing towards the involvement of the GABAergic system. For instance, certain 5,6-dihydropyrimidine-2(1H)-thione derivatives have demonstrated anticonvulsant activity in animal models, and subsequent in vitro assays have explored their mechanism of action through the inhibition of GABA transaminase (GABA-AT). nih.gov The most potent of these compounds exhibited inhibitory concentrations (IC50) in the micromolar range, suggesting that modulation of GABA levels could be a key factor in their anticonvulsant effects. nih.gov

Further research into related pyrimidine (B1678525) derivatives has utilized molecular docking studies to predict their affinity for the GABA-A receptor, among other potential targets like GABA-AT, Carbonic Anhydrase II, and NMDA receptors. nih.gov While direct electrophysiological or binding assay data on this compound itself is not extensively available, the established methodologies provide a clear path for future investigations. Ligand binding assays using radiolabeled ligands such as [3H]muscimol or [3H]GABA are standard procedures to determine the affinity of a compound for GABA-A receptor binding sites. nih.govnih.gov Electrophysiological studies, such as whole-cell patch-clamp recordings on cells expressing GABA-A receptors, would be crucial to functionally characterize the modulatory effects of these compounds, determining whether they act as agonists, antagonists, or allosteric modulators. researchgate.netnih.govnih.gov

Inhibition Studies of Key Biological Enzymes (e.g., Tubulin, HIV Protease, TACE, Factor Xa)

The this compound scaffold has been explored as a foundation for the development of inhibitors for several key biological enzymes.

Tubulin: A number of studies have highlighted the potential of pyrimidine derivatives as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer targets. rsc.org For example, certain trimethoxyanilino-substituted pyrimidine derivatives have shown potent inhibition of tubulin polymerization in vitro, with IC50 values in the micromolar range. diva-portal.org This inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. diva-portal.org

HIV Protease: The tetrahydropyrimidinone core has been successfully employed in the design of nonpeptide HIV protease inhibitors. acs.org Through a process of inverting stereochemical centers and cyclization, potent inhibitors have been developed, with some exhibiting Ki values in the nanomolar range. acs.org X-ray crystallography has confirmed the binding mode of these inhibitors within the active site of HIV protease, validating the design strategy. acs.org

TACE (Tumor Necrosis Factor-α Converting Enzyme): Research has been conducted on tetrahydropyrimidin-2(1H)-ones as potential TACE inhibitors. nih.gov Docking studies have suggested the importance of the P1' group of the inhibitor for its activity against TACE, indicating that this scaffold can be a promising lead for the development of novel TACE inhibitors. nih.govresearchgate.net

Factor Xa: While direct evidence for the inhibition of Factor Xa by this compound is limited, the broader class of small molecule inhibitors targeting this key enzyme in the coagulation cascade often features heterocyclic scaffolds. nih.govresearchgate.netresearchgate.net The structural features of the tetrahydropyrimidine (B8763341) ring could potentially be adapted to fit into the S1 and S4 pockets of the Factor Xa active site, a common strategy in the design of direct Factor Xa inhibitors. researchgate.net Further research, including synthesis of targeted derivatives and subsequent in vitro enzymatic assays, would be necessary to explore this potential.

Ligand Design for Metal Complexes with Antiparasitic Properties

The tetrahydropyrimidine scaffold, and more broadly, related triazolopyrimidine derivatives, have been utilized in the design of ligands for metal complexes with potential antiparasitic activity. A series of isostructural complexes with the general formula [M(ftpO)2(H2O)4], where HftpO is a 5-phenyl-1,2,4-triazolo[1,5-a]pyrimidi-7(4H)-one ligand and M is a transition metal such as Cu, Co, Ni, or Zn, have been synthesized and characterized. acs.org These complexes have been studied for their in vitro activity against various species of Leishmania and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. mdpi.comnih.gov In some cases, these metal complexes have demonstrated higher efficacy than commercially available reference drugs. mdpi.comnih.gov The antiparasitic activity of the HftpO ligand itself has also been investigated against different leishmania and trypanosome strains. acs.org

Antiproliferative Activity in Human Cancer Cell Lines (In Vitro Cell Culture Investigations)

The this compound scaffold is a prominent feature in a variety of compounds that have demonstrated significant antiproliferative activity against human cancer cell lines in in vitro studies.

Structure-Activity Relationship Studies for Cell Growth Inhibition

Numerous studies have synthesized libraries of tetrahydropyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines, allowing for the elucidation of structure-activity relationships (SAR). For instance, the substitution pattern on the phenyl ring at the 5-position, as well as modifications at other positions of the tetrahydropyrimidine core, have been shown to significantly influence the antiproliferative potency. researchgate.netresearchgate.net The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT assay, which measures cell viability.

Below is a representative table summarizing the growth inhibition data for a series of hypothetical this compound derivatives against different human cancer cell lines.

| Compound | R1 Substituent | R2 Substituent | Cell Line | Growth Inhibition (%) at 10 µM |

| 1a | H | H | MCF-7 (Breast) | 45 |

| 1b | 4-Cl | H | MCF-7 (Breast) | 68 |

| 1c | 4-OCH3 | H | MCF-7 (Breast) | 52 |

| 2a | H | CH3 | A549 (Lung) | 35 |

| 2b | 4-Cl | CH3 | A549 (Lung) | 75 |

| 2c | 4-OCH3 | CH3 | A549 (Lung) | 48 |

| 3a | H | H | HCT116 (Colon) | 40 |

| 3b | 4-Cl | H | HCT116 (Colon) | 72 |

| 3c | 4-OCH3 | H | HCT116 (Colon) | 55 |

Exploration of Molecular Targets and Pathways (e.g., Antimitotic Mechanisms)

Investigations into the mechanisms underlying the antiproliferative activity of this compound derivatives have pointed towards several molecular targets and cellular pathways. A prominent mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. diva-portal.org This antimitotic action leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis. diva-portal.org

The table below summarizes the effects of a selection of hypothetical compounds on cell cycle progression and tubulin polymerization.

| Compound | Cell Line | G2/M Phase Arrest (%) | Tubulin Polymerization Inhibition (IC50, µM) |

| 2b | A549 (Lung) | 65 | 15.5 |

| 3b | HCT116 (Colon) | 70 | 12.8 |

| Control | A549 (Lung) | 10 | >100 |

| Control | HCT116 (Colon) | 12 | >100 |

Antioxidant Activity Investigations (In Vitro Assays)

The antioxidant potential of tetrahydropyrimidine derivatives is a subject of ongoing research, with various in vitro assays employed to quantify their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used, simple, and sensitive method to evaluate the antioxidant capabilities of these compounds. jmchemsci.comijpsonline.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance, indicating the extent of radical scavenging. ijpsonline.comnih.gov

Studies on various dihydropyrimidinone and tetrahydropyrimidine derivatives have demonstrated a range from mild to excellent antioxidant potency when compared to standard drugs like ascorbic acid. jmchemsci.com For instance, investigations into novel 3,4-dihydropyrimidinones linked to an imidazolidin-4-one (B167674) moiety revealed that many of the tested compounds exhibited good to excellent radical scavenging potential in the DPPH assay. jmchemsci.com Similarly, another study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters assessed their antioxidant capacity using DPPH free radical scavenging, reducing power, and hydrogen peroxide scavenging assays. nih.gov

The following table summarizes representative findings from in vitro antioxidant activity assays on tetrahydropyrimidine derivatives.

| Assay Type | Key Findings | Reference Compound(s) | Source(s) |

| DPPH Radical Scavenging | Derivatives showed good to excellent antioxidant potency. Compound 3c was the most potent with an IC50 of 0.6 mg/ml. | Ascorbic Acid, Gallic Acid | jmchemsci.comnih.gov |

| Reducing Power Assay | Compounds 3d and 3e were identified as moderate reducing agents. | Ascorbic Acid, Gallic Acid | nih.gov |

| Hydrogen Peroxide Scavenging | The assay was used to evaluate the scavenging power of synthesized compounds. | Not Specified | nih.gov |

Note: The specific compounds (3c, 3d, 3e) mentioned are 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters and not direct 5-phenyl derivatives.

The mechanism by which tetrahydropyrimidinone scaffolds exert their antioxidant effects is attributed to their distinct structural features. One proposed mechanism involves the presence of labile hydrogen atoms attached to the nitrogen atoms within the pyrimidine ring. jmchemsci.com These hydrogens can be donated to reactive oxygen species (ROS), thereby neutralizing them. nih.gov

Furthermore, the conjugated system of the 3,4-dihydropyrimidinone ring can contribute to the stabilization of the resulting radical formed after the donation of an electron or hydrogen atom. jmchemsci.com This resonance stabilization makes the compound a more effective radical scavenger. The process of redox modulation by these compounds is thus a function of their ability to participate in single-electron transfer or hydrogen atom transfer reactions, interrupting the chain reactions characteristic of oxidative stress. nih.govresearchgate.net Research has also indicated that substituents on the phenyl ring at the C4 position play a crucial role; for example, compounds with hydroxyl groups often show the most significant radical scavenging activity. researchgate.net However, other groups such as methoxy (B1213986) (-OCH3), methyl (–CH3), and chloro (-Cl) can also contribute effectively to the antioxidant potential. jmchemsci.com

Antimicrobial and Antifungal Activity Evaluations (In Vitro Assays)